Bicyclo[3.1.0]hexan-3-ylmethanol (CAS 89896-68-4) is a highly specialized, conformationally restricted building block primarily utilized as a non-classical bioisostere in advanced medicinal chemistry and agrochemical synthesis. Structurally comprising a cyclopropane ring fused to a cyclopentane core with a hydroxymethyl substituent, this compound provides a rigidified "flattened envelope" geometry [1]. For industrial and scientific buyers, its primary value lies in its ability to replace flexible cyclopentyl, cyclohexyl, or aromatic moieties in active pharmaceutical ingredients (APIs), thereby modulating lipophilicity, improving metabolic stability, and locking spatial vectors for target engagement .
Conformationally constrained bicyclo[3.1.0]hexane scaffold with primary alcohol handle
Suitable for derivatization via esterification, etherification, or oxidationReported scaffold for GPCR ligand and (N)-methanocarba nucleoside synthesis
Supports pre-organized molecular design studiesRigid chair conformation provides predictable 3D presentation of functional groups
May assist target-binding hypothesis testing over flexible analogsAttempting to substitute bicyclo[3.1.0]hexan-3-ylmethanol with generic, lower-cost alternatives like cyclopentylmethanol or cyclohexylmethanol frequently results in downstream failure during pharmacokinetic optimization. Flexible cycloalkanes rapidly interconvert between multiple envelope and half-chair conformations, leading to entropic penalties upon target binding and imprecise spatial alignment of the hydroxymethyl vector [1]. Furthermore, these flexible rings are highly susceptible to rapid cytochrome P450-mediated oxidation, resulting in high intrinsic clearance rates and poor metabolic stability in formulated products [2]. Substituting with aromatic equivalents like benzyl alcohol introduces entirely different liabilities, including the formation of toxic reactive epoxide metabolites [3]. Consequently, procurement of the exact bicyclo[3.1.0]hexane core is mandatory for applications requiring strict conformational control and enhanced metabolic half-lives.
X-ray diffraction and computational analyses demonstrate that the bicyclo[3.1.0]hexane core locks the five-membered ring into a rigid "flattened envelope" conformation, maintaining a strict puckering angle of approximately 17° [1]. In contrast, the generic comparator cyclopentylmethanol rapidly interconverts between multiple envelope and half-chair conformations. This restriction of dihedral angles to a single low-energy state prevents the entropic penalty typically associated with flexible ring binding [2].
| Evidence Dimension | Conformational restriction and puckering angle |
| Target Compound Data | Bicyclo[3.1.0]hexane core (Locked flattened envelope, ~17° puckering angle) |
| Comparator Or Baseline | Cyclopentylmethanol (Rapid interconversion between envelope and half-chair) |
| Quantified Difference | Complete elimination of conformational interconversion; strict vector maintenance. |
| Conditions | X-ray diffraction and computational conformational analysis. |
This strict vector control ensures high reproducibility in structure-based drug design, allowing buyers to synthesize APIs with precise spatial alignment that flexible rings cannot achieve.
When utilized as a bioisostere, the bicyclo[3.1.0]hexane scaffold provides significant steric shielding against enzymatic degradation compared to flexible cycloalkanes. In human liver microsome (HLM) assays, derivatives incorporating the bicyclo[3.1.0]hexane core exhibit markedly lower intrinsic clearance rates and extended half-lives [1]. The rigidified structure lacks the accessible reactive conformations that allow cyclopentane or cyclohexane derivatives to undergo rapid cytochrome P450-mediated oxidation [2].
| Evidence Dimension | Intrinsic clearance (in vitro half-life) |
| Target Compound Data | Bicyclo[3.1.0]hexane derivatives (High metabolic stability, extended half-life) |
| Comparator Or Baseline | Cyclopentane/cyclohexane derivatives (Rapid CYP450-mediated oxidation) |
| Quantified Difference | Significant reduction in intrinsic clearance rates and extended API half-life. |
| Conditions | Human liver microsome (HLM) and CYP450 enzymatic assays. |
Procuring this rigidified building block is essential for developing downstream compounds with acceptable half-lives and oral bioavailability, directly reducing late-stage attrition.
The incorporation of the bicyclo[3.1.0]hexane core systematically alters the physicochemical profile of the resulting molecule. Compared to a standard cyclopentane core, the fused cyclopropane-cyclopentane moiety decreases the partition coefficient (LogP) by approximately 0.07 to 0.25 units [1]. This slight but critical increase in hydrophilicity improves the aqueous solubility of the final synthesized compounds without sacrificing the steric bulk required for target engagement [2].
| Evidence Dimension | Partition coefficient (LogP) shift |
| Target Compound Data | Bicyclo[3.1.0]hexane core (Lower LogP, higher hydrophilicity) |
| Comparator Or Baseline | Cyclopentane core (Higher LogP) |
| Quantified Difference | LogP reduction of ~0.07 to 0.25 units. |
| Conditions | Calculated and experimental LogP comparisons in medicinal chemistry optimization. |
Lower LogP directly translates to better formulation compatibility and reduced off-target binding, making this compound a superior choice for optimizing ADME properties.
Directly leveraging the flattened envelope geometry, this compound serves as a highly effective precursor for synthesizing rigidified bioisosteres of cyclopentyl- or cyclohexyl-containing drugs, ensuring precise target vector alignment and reduced entropic penalties [1].
In drug discovery programs where lead compounds suffer from rapid CYP450 clearance, substituting flexible rings with this bicyclic alcohol provides a proven procurement strategy to extend half-life and improve oral bioavailability [2].
The compound is highly suited for late-stage lead optimization where a reduction in LogP (by 0.07–0.25 units) is required to enhance aqueous solubility and formulation compatibility without altering the molecule's overall steric footprint [3].